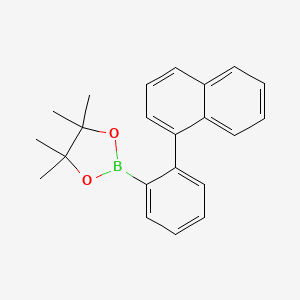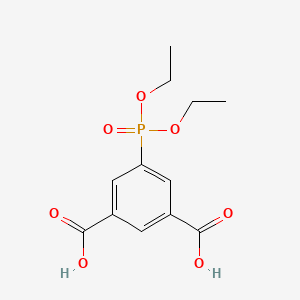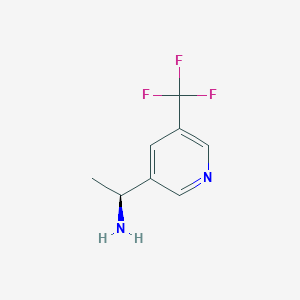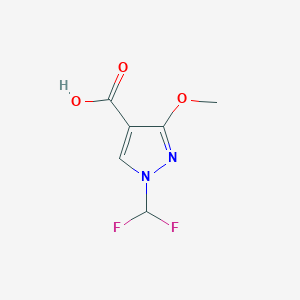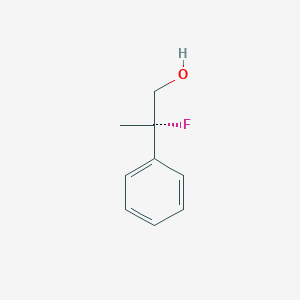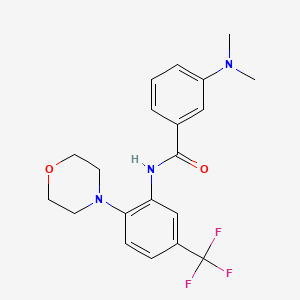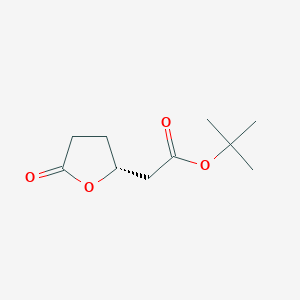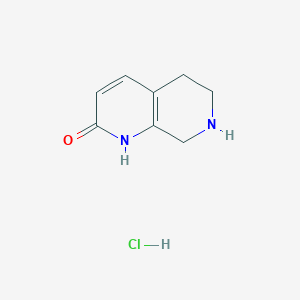
(S)-5-(1-Aminopropyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-(1-Aminopropyl)picolinic acid is a chiral compound that belongs to the class of picolinic acids It is characterized by the presence of an aminopropyl group attached to the fifth position of the picolinic acid ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-Aminopropyl)picolinic acid typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid as the starting material.
Amination: The picolinic acid undergoes an amination reaction to introduce the aminopropyl group at the fifth position. This can be achieved using reagents such as aminopropyl chloride in the presence of a base like sodium hydroxide.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-5-(1-Aminopropyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base.
Major Products
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-5-(1-Aminopropyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a ligand for metal ions, making it useful in studying metal ion interactions in biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-5-(1-Aminopropyl)picolinic acid involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The picolinic acid moiety can chelate metal ions, affecting metal-dependent biological processes.
相似化合物的比较
Similar Compounds
Picolinic Acid: The parent compound without the aminopropyl group.
Nicotinic Acid: Similar structure but with a carboxyl group at the third position.
Isonicotinic Acid: Similar structure but with a carboxyl group at the fourth position.
Uniqueness
(S)-5-(1-Aminopropyl)picolinic acid is unique due to the presence of the chiral aminopropyl group, which imparts specific stereochemical properties and biological activity
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
5-[(1S)-1-aminopropyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-2-7(10)6-3-4-8(9(12)13)11-5-6/h3-5,7H,2,10H2,1H3,(H,12,13)/t7-/m0/s1 |
InChI 键 |
FTAVPAGPMNVRDF-ZETCQYMHSA-N |
手性 SMILES |
CC[C@@H](C1=CN=C(C=C1)C(=O)O)N |
规范 SMILES |
CCC(C1=CN=C(C=C1)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


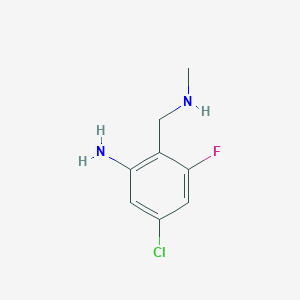
![4-Chloro-8-phenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12974922.png)
